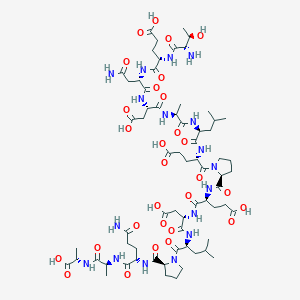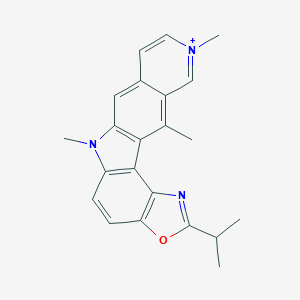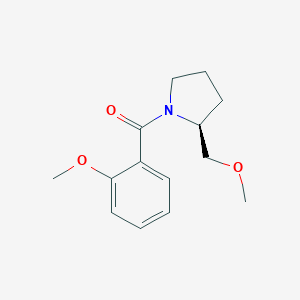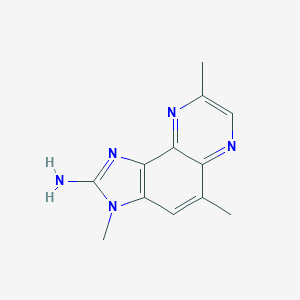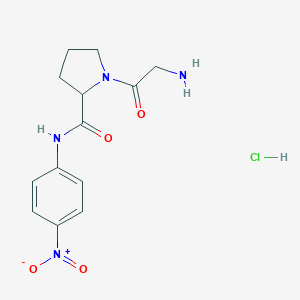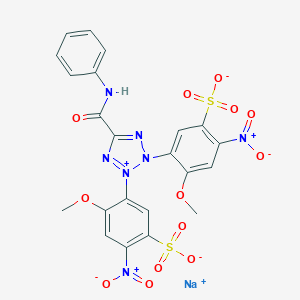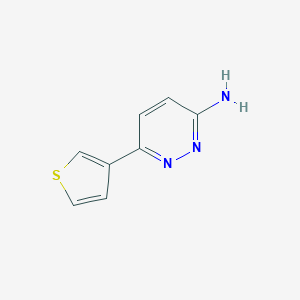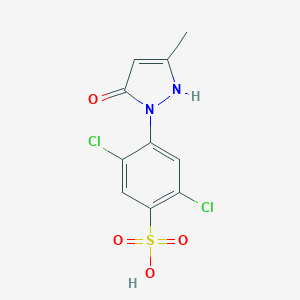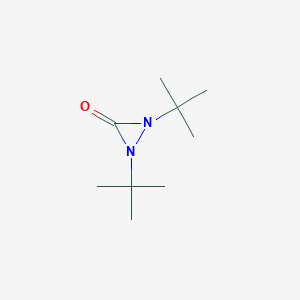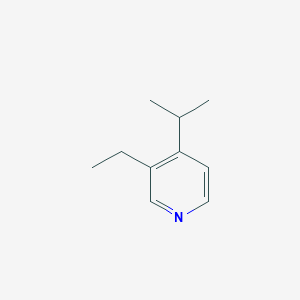
3-Ethyl-4-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-isopropylpyridine, also known as ethyl isopropyl pyridine (EIP), is a chemical compound with a molecular formula of C11H15N. EIP is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a characteristic odor and is used in a variety of scientific research applications.
Mecanismo De Acción
The mechanism of action of EIP is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. EIP has been shown to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals.
Efectos Bioquímicos Y Fisiológicos
EIP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to protect against oxidative stress. EIP has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EIP in lab experiments is its stability. EIP is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other ligands used in metal complex synthesis. However, one limitation of using EIP is its limited solubility in certain solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving EIP. One area of interest is the development of new catalysts for chemical reactions using EIP as a ligand. Another area of interest is the use of EIP in the synthesis of new pharmaceuticals. Additionally, the antioxidant and anti-inflammatory properties of EIP may have potential applications in the treatment of certain diseases. Overall, the versatility and stability of EIP make it a promising compound for future scientific research.
Métodos De Síntesis
EIP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-3-Ethyl-4-isopropylpyridinepyridine with isopropylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using a distillation process. Other methods include the reaction of 3-3-Ethyl-4-isopropylpyridinepyridine with isopropyl chloride in the presence of a base or the reaction of 3-3-Ethyl-4-isopropylpyridinepyridine with isopropyl alcohol in the presence of a dehydrating agent.
Aplicaciones Científicas De Investigación
EIP is commonly used in scientific research as a ligand in the synthesis of metal complexes. It is also used as a building block in the synthesis of other heterocyclic compounds. EIP has been used in the development of new catalysts for chemical reactions and as a precursor for the synthesis of pharmaceuticals.
Propiedades
Número CAS |
101290-52-2 |
|---|---|
Nombre del producto |
3-Ethyl-4-isopropylpyridine |
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3-ethyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-7-11-6-5-10(9)8(2)3/h5-8H,4H2,1-3H3 |
Clave InChI |
YOZRPADQYYFDRN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1)C(C)C |
SMILES canónico |
CCC1=C(C=CN=C1)C(C)C |
Sinónimos |
Pyridine, 3-ethyl-4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
